

An In-depth Technical Guide to the Physical and Chemical Properties of Hexaaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,3,4,5,6-Benzenehexamine

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Abstract

Hexaaminobenzene (HAB), a fascinating aromatic amine with the molecular formula C₆H₁₂N₆, serves as a pivotal building block in the synthesis of a diverse array of advanced materials. Its unique structure, featuring a central benzene ring fully substituted with six amino groups, imparts a high degree of reactivity and functionality. This technical guide provides a comprehensive overview of the core physical and chemical properties of hexaaminobenzene, with a particular focus on its more stable and commonly utilized trihydrochloride salt (HAB·3HCI). The document details its structural, spectroscopic, and electrochemical characteristics, alongside established experimental protocols for its synthesis and its application in the construction of metal-organic frameworks (MOFs). This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, coordination chemistry, and drug development, facilitating a deeper understanding and broader application of this versatile molecule.

Physical Properties

Hexaaminobenzene is a white or light-yellow crystalline powder in its pure form.[1] However, the free base is highly susceptible to oxidation and degradation upon exposure to air and light, turning into a dark, amorphous product.[2] For this reason, it is most commonly synthesized and handled as its more stable trihydrochloride salt, which appears as fine, needle-shaped crystals.[2]



Tabulated Physical Data

The following tables summarize the key physical properties of hexaaminobenzene and its trihydrochloride salt. It is important to note that some of these values are predicted due to the inherent instability of the free base.

Property	Value (Hexaaminobenzene)	Source
Molecular Formula	C6H12N6	[3]
Molecular Weight	168.20 g/mol	[3]
Predicted Density	1.631 g/cm ³	
Predicted Boiling Point	469.2 °C	-
Predicted pKa	~6.51	_

Property	Value (Hexaaminobenzene Trihydrochloride)	Source
Molecular Formula	C6H15Cl3N6	
Molecular Weight	~277.58 g/mol	
Appearance	Needle-shaped crystals	[2]
Melting Point	Decomposes above 250 °C	[1]
Solubility	Soluble in water	[1]

Chemical Properties and Reactivity

The chemical behavior of hexaaminobenzene is dominated by the high electron density of the aromatic ring and the nucleophilicity of its six amino groups. This makes it an excellent ligand for the formation of coordination complexes with a variety of metal ions and a versatile precursor for the synthesis of complex heterocyclic systems.

The free base of hexaaminobenzene is highly reactive and prone to oxidation. Its trihydrochloride salt is significantly more stable and is the preferred form for storage and use in



synthetic applications. The protonated amino groups in the salt can be deprotonated in situ to generate the reactive free base when needed.

Spectroscopic Properties

Detailed spectroscopic data is crucial for the characterization and quality control of hexaaminobenzene and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of hexaaminobenzene trihydrochloride in a suitable deuterated solvent such as DMSO-d₆ is expected to show a singlet for the six equivalent aromatic protons and a broad singlet for the eighteen protons of the six amino groups. The chemical shifts will be influenced by the protonation state of the amino groups.
- ¹³C NMR: The carbon NMR spectrum should exhibit a single resonance for the six equivalent carbon atoms of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of hexaaminobenzene is characterized by the vibrational modes of the amino groups and the aromatic ring. Key absorption bands are expected in the following regions:

Vibrational Mode	Expected Wavenumber Range (cm ⁻¹)
N-H Stretching (primary amine)	3500 - 3300
N-H Bending (primary amine)	1650 - 1580
C-N Stretching (aromatic amine)	1335 - 1250
C=C Stretching (aromatic ring)	1600 - 1450

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of hexaaminobenzene is influenced by the π - π * transitions of the aromatic system. The extensive conjugation and the presence of the amino auxochromes are expected to result in strong absorption in the UV region.



Experimental Protocols Synthesis of Hexaaminobenzene Trihydrochloride (HAB-3HCI)

A reliable and scalable synthesis of pure and stable hexaaminobenzene trihydrochloride involves the catalytic hydrogenation of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).[2]

Materials:

- 1,3,5-triamino-2,4,6-trinitrobenzene (TATB)
- 10% Palladium on carbon (Pd/C)
- Ethyl acetate (EtOAc)
- Concentrated Hydrochloric acid (HCI)
- Celite

Procedure:

- In a high-pressure hydrogenation vessel, combine TATB (3.0 g, 0.012 mol), 10% Pd/C (500 mg), and pure EtOAc (150 mL).[2]
- Seal the vessel and place it on a hydrogenation apparatus.
- Stir the mixture under a hydrogen atmosphere (4.2 bar) for 3 days, or until the yellow color of the reactant completely disappears.[2]
- Carefully add concentrated HCl (90 mL) to the reaction mixture.
- Continue the hydrogenation for an additional 5 hours under a hydrogen atmosphere.
- Filter the reaction mixture under reduced pressure through a pad of Celite to remove the catalyst.[2]

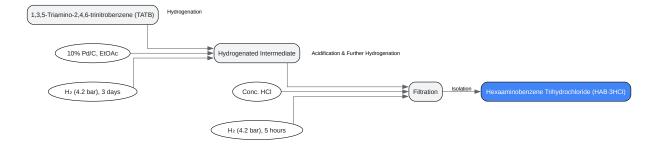


 The filtrate contains the hexaaminobenzene trihydrochloride, which can be isolated by crystallization.

General Protocol for Spectroscopic Analysis

- NMR Spectroscopy: Prepare a solution of hexaaminobenzene trihydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
- IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample. Record the IR spectrum using an FTIR spectrometer.
- UV-Vis Spectroscopy: Dissolve a small amount of the sample in a suitable solvent (e.g., water or ethanol) and record the absorption spectrum using a UV-Vis spectrophotometer.

Visualizations Synthesis Workflow of Hexaaminobenzene Trihydrochloride

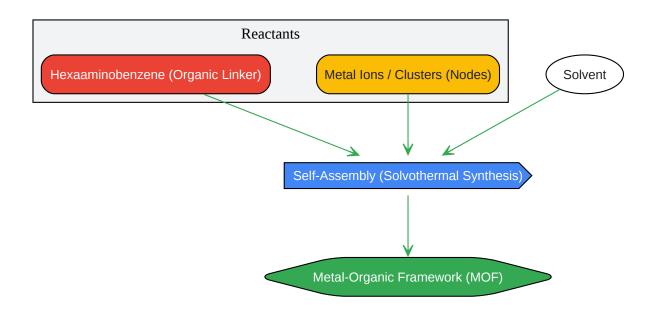


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Caption: Synthesis of Hexaaminobenzene Trihydrochloride from TATB.

Role of Hexaaminobenzene in Metal-Organic Framework (MOF) Synthesis



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Caption: Hexaaminobenzene as a Linker in MOF Synthesis.

Conclusion

Hexaaminobenzene, particularly in its stable trihydrochloride form, is a compound of significant interest with a rich chemistry that enables the construction of complex and functional materials. This guide has provided a foundational understanding of its physical and chemical properties, along with practical experimental guidance. The continued exploration of hexaaminobenzene and its derivatives is poised to unlock new opportunities in fields ranging from materials science and catalysis to electronics and pharmaceuticals. The data and protocols presented herein are intended to support and inspire further research and development in these exciting areas.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Hexaaminobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103849#physical-and-chemical-properties-of-hexaaminobenzene]

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